![molecular formula C22H20N4O2S B2405597 2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 422531-89-3](/img/structure/B2405597.png)
2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide, also known as BQFA, is a quinazoline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BQFA is a small molecule that has shown promising results in various scientific research studies, particularly in the field of cancer research.
Scientific Research Applications
Optoelectronic Applications
Quinazoline derivatives, including compounds structurally related to 2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide, have shown promise in the field of optoelectronics. These compounds, when incorporated into π-extended conjugated systems, can significantly enhance the luminescent and electroluminescent properties of materials. This makes them valuable for applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, nonlinear optical materials, and colorimetric pH sensors. Iridium complexes based on quinazoline derivatives are particularly noted for their high-efficiency phosphorescence, which is crucial for OLED performance (Lipunova et al., 2018).
Medicinal Chemistry
Quinazoline and its derivatives have been extensively researched for their broad spectrum of biological activities. They have been found in more than 200 naturally occurring alkaloids and have inspired the synthesis of novel compounds with potential medicinal applications. These derivatives exhibit antibacterial, antitumoral, and solubility-enhancing properties, which are critical in addressing the challenge of antibiotic resistance (Tiwary et al., 2016). Additionally, the synthetic versatility of quinazoline allows for the creation of compounds with targeted therapeutic effects, including anticancer, anti-inflammatory, and antimalarial activities (Ravez et al., 2015).
Environmental Remediation
The removal of persistent organic pollutants like sulfamethoxazole, which shares functional groups with quinazoline derivatives, from aqueous solutions is a significant environmental challenge. Advanced oxidative processes (AOPs), adsorption, and photocatalytic degradation using materials functionalized with quinazoline derivatives have shown promising results in degrading such contaminants. These processes benefit from the strong chemical interactions and catalytic degradation facilitated by quinazoline-based materials, highlighting their potential in cleaner and more sustainable environmental technologies (Prasannamedha & Kumar, 2020).
Mechanism of Action
Target of Action
GNF-Pf-2342, also known as “2-((4-(benzylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide”, primarily targets the PAK4 protein . PAK4 is a member of the p21-activated kinase (PAK) family, which plays a crucial role in cellular processes such as motility, proliferation, and survival .
Mode of Action
GNF-Pf-2342 acts as a potent inhibitor of PAK4 . By inhibiting PAK4, GNF-Pf-2342 can effectively suppress the proliferation of certain cells, such as human gastric cancer cells . This inhibition is achieved through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway, which is crucial for cell cycle progression and survival .
Biochemical Pathways
The primary biochemical pathway affected by GNF-Pf-2342 is the PAK4/c-Src/EGFR/cyclin D1 pathway . PAK4 is a kinase that phosphorylates a variety of substrates, including c-Src, EGFR, and cyclin D1. These proteins are key components of signaling pathways that regulate cell proliferation and survival. By inhibiting PAK4, GNF-Pf-2342 disrupts these pathways, leading to reduced cell proliferation .
Pharmacokinetics
It is known that the compound has a pharmacological advantage when prepared as a pure enantiomer
Result of Action
The primary result of GNF-Pf-2342’s action is the suppression of cell proliferation, particularly in human gastric cancer cells . This is achieved through the inhibition of the PAK4/c-Src/EGFR/cyclin D1 pathway, leading to cell cycle arrest and potentially inducing apoptosis .
Action Environment
It is known that many factors, including ph, temperature, and the presence of other molecules, can affect the activity and stability of pharmaceutical compounds
properties
IUPAC Name |
2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-20(23-14-17-9-6-12-28-17)15-29-22-25-19-11-5-4-10-18(19)21(26-22)24-13-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,23,27)(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHDXEAVHUUGPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
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